Cas no 461-98-3 (2,6-Dimethylpyrimidin-4-amine)
2,6-Dimethylpyrimidin-4-amine Properties
Names and Identifiers
-
- 2,6-Dimethylpyrimidin-4-amine
- Kyanmethin
- 2,6-dimethylpyrimidin-4-ylamine
- 4-Amino-2,6-Dimethylpyrimidine
- 2,6-Dimethyl-4-aminopyrimidine
- 4-Amino-2.6-dimethylpyrimidine
- +Expand
-
- MFCD00006106
- BJJDXAFKCKSLTE-UHFFFAOYSA-N
- 1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9)
- CC1=CC(=N)NC(=N1)C
Computed Properties
- 123.08000
- 2
- 3
- 0
- 123.079647
- 9
- 94.3
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 3
- 0
- 51.8
Experimental Properties
- 1.25680
- 51.80000
- 14,5326
- 1.5589 (estimate)
- 254°C(lit.)
- 183.0 to 187.0 deg-C
- 121.3℃
- Yellow acicular crystals
- Not determined
- 1.1097 (rough estimate)
2,6-Dimethylpyrimidin-4-amine Security Information
2,6-Dimethylpyrimidin-4-amine Customs Data
- 2933599090
-
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dimethylpyrimidin-4-amine Price
2,6-Dimethylpyrimidin-4-amine Synthesis
Synthetic Circuit 1
2,6-Dimethylpyrimidin-4-amine Preparation Products
2,6-Dimethylpyrimidin-4-amine Suppliers
2,6-Dimethylpyrimidin-4-amine Related Literature
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1. 356. 2-Cyanoamino-4 : 6-dimethylpyrimidine and complexes formed by pyrimidines with urea and related compoundsS. Birtwell J. Chem. Soc. 1953 1725
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2. 151. Experiments on the synthesis of purine nucleosides. Part III. 4-GlycosidaminopyrimidinesJ. Baddiley,B. Lythgoe,A. R. Todd J. Chem. Soc. 1943 571
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3. 2-Aminopyrrolo[1,2-a]- and 3-aminopyrrolo[1,2-c]-pyrimidinesDavid G. Doughty,Edward E. Glover,Kenneth D. Vaughan J. Chem. Soc. Perkin Trans. 1 1976 1991
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4. Cyanomethylation versus reductive saturation and hydrodimerisation during the electroreduction of αβ-unsaturated nitriles in acetonitrileAnthony J. Bellamy,John B. Kerr,Christopher J. McGregor,Iain S. MacKirdy J. Chem. Soc. Perkin Trans. 2 1982 161
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5. Pyrimidines. Part XVI. Syntheses of bipyrimidinyls and of halogeno- and amidino-pyrimidinesM. P. L. Caton,D. T. Hurst,J. F. W. McOmie,R. R. Hunt J. Chem. Soc. C 1967 1204
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6. Condensation reactions of chloroformylsulphur chloride with 2- and 4-aminopyrimidines, 2-aminothiazole, and 2-amino-Δ2-thiazolineDerek Baldwin,Peter van den Broek J. Chem. Soc. Perkin Trans. 1 1975 375
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Yingzu Zhu,Yinghua Li,Shiqun Xiang,Weibin Fan,Jiang Jin,Deguang Huang Org. Chem. Front. 2019 6 3071
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8. Photochemistry of pyrimidin-4-ones in aqueous solution and reactions of Dewar pyrimidinones with water and hydrogen sulphide: isolation of reversible hydrates and thiazinesTamiko Takahashi,Shun-ichi Hirokami,Masanori Nagata,Takao Yamazaki,Tadamasa Date J. Chem. Soc. Perkin Trans. 1 1989 1231
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9. Allenes. Part 50. Pyrimido[1,2-a]pyrimidines and pyrimido[1,6-a]pyrimidines and their hydrolysis products from allenic nitrites and phenylpropynenitrileStephen R. Landor,Andrew Johnson,Z. Tanee Fomum,A. Ephraim Nkengfack J. Chem. Soc. Perkin Trans. 1 1989 609
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A. N. Barrett,H. J. Sanderson,M. F. Mahon,R. L. Webster Chem. Commun. 2020 56 13623